molecular formula C10H11NO4 B14677844 1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- CAS No. 39519-77-2

1,2-Benzenedicarboxylic acid, 4-(dimethylamino)-

Cat. No.: B14677844
CAS No.: 39519-77-2
M. Wt: 209.20 g/mol
InChI Key: JSQHZQXNKNPDQL-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- is a derivative of benzenedicarboxylic acid, specifically phthalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- typically involves the nitration of phthalic acid followed by reduction and subsequent dimethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or other reduced derivatives .

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound without the dimethylamino group.

    Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,3 positions.

    Terephthalic acid (1,4-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,4 positions.

Uniqueness

1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

39519-77-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(dimethylamino)phthalic acid

InChI

InChI=1S/C10H11NO4/c1-11(2)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)

InChI Key

JSQHZQXNKNPDQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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